Chlorodimethyl(2-phenylethyl)silane

Catalog No.
S1518845
CAS No.
17146-08-6
M.F
C10H15ClSi
M. Wt
198.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethyl(2-phenylethyl)silane

CAS Number

17146-08-6

Product Name

Chlorodimethyl(2-phenylethyl)silane

IUPAC Name

chloro-dimethyl-(2-phenylethyl)silane

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

InChI

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

SBBQHOJYUBTWCW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl

Synthesis of Organosilicon Compounds:

Chlorodimethylphenethylsilane finds use as a building block in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bond allows for coupling reactions with other molecules containing nucleophilic groups, such as alcohols, amines, or other organometallic reagents. This versatility enables the creation of diverse organosilicon structures with tailored properties for specific applications [].

Silicone Polymer Precursors:

Chlorodimethylphenethylsilane can serve as a precursor for the production of silicone polymers. Through processes like hydrosilylation or condensation reactions, it can be incorporated into polymer chains, contributing to the final properties of the silicone material. Depending on the chosen reaction conditions and additional co-reactants, the resulting silicone polymers can exhibit various characteristics, such as elasticity, heat resistance, or electrical insulation properties [].

Chlorodimethyl(2-phenylethyl)silane is an organosilicon compound with the chemical formula C10_{10}H15_{15}ClSi. It features a silicon atom bonded to two methyl groups and one 2-phenylethyl group, along with a chlorine atom. This compound is part of a broader class of silanes that are often utilized in various chemical applications, including as coupling agents and intermediates in organic synthesis. Its unique structure provides distinctive properties that enhance its utility in industrial and research settings .

Currently, there is no scientific research available on the mechanism of action of CDPES.

  • Chlorosilanes can react with water to release hydrochloric acid, which is a corrosive and toxic gas.
  • Organosilicon compounds may be flammable.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds, which can further react with other substrates.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, allowing for the formation of more complex organic molecules .

Chlorodimethyl(2-phenylethyl)silane can be synthesized through various methods:

  • Direct Chlorination: This involves the chlorination of dimethyl(2-phenylethyl)silane using chlorine gas under controlled conditions.
  • Reaction with Silicon Tetrachloride: Dimethyl(2-phenylethyl)silane can react with silicon tetrachloride in the presence of a catalyst to yield chlorodimethyl(2-phenylethyl)silane.
  • Hydrosilylation Reactions: The compound can also be produced through hydrosilylation reactions involving alkenes and silanes under catalytic conditions .

Chlorodimethyl(2-phenylethyl)silane has several applications:

  • Silane Coupling Agent: It is used to improve adhesion between organic materials and inorganic substrates in coatings and sealants.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Surface Modification: The compound is utilized for modifying surfaces to enhance hydrophobicity or other desired properties .

Chlorodimethyl(2-phenylethyl)silane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameFormulaKey Features
DimethylsilaneC2_{2}H6_{6}SiSimple structure, widely used as a precursor
ChlorodimethylsilaneC2_{2}H6_{6}ClSiUsed as a reagent in organic synthesis
DichlorodimethylsilaneC2_{2}H4_{4}Cl2_{2}SiMore reactive due to two chlorine atoms
TrimethylsilaneC3_{3}H12_{12}SiCommon solvent and reagent

Uniqueness: Chlorodimethyl(2-phenylethyl)silane is unique due to its combination of both phenyl and ethyl groups attached to silicon. This configuration allows for specific reactivity patterns and applications that differ from simpler silanes like dimethylsilane or dichlorodimethylsilane. Its ability to serve as a coupling agent while also acting as an intermediate in organic synthesis sets it apart from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

17146-08-6

General Manufacturing Information

Benzene, [2-(chlorodimethylsilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-15

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